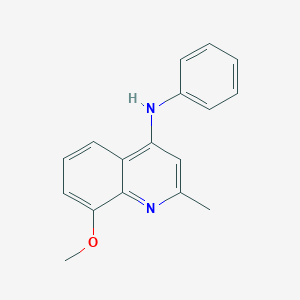

8-methoxy-2-methyl-N-phenyl-4-quinolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 8-methoxy-2-methyl-N-phenyl-4-quinolinamine, involves various strategies aimed at introducing functional groups that can influence their biological activity. One approach includes the Pummerer-type cyclization of N-aryl-N-methyl-3-(phenylsulfinyl)propionamides to produce 2-quinolones, which can be further modified to achieve the desired quinolinamine derivatives (Toda et al., 2000). Another method involves the combination of SNH and aza-Diels–Alder reactions to synthesize 8-hydroxy(methoxy)-substituted quinoline ligands, highlighting the versatility of synthetic routes to access quinoline frameworks (Savchuk et al., 2021).

Molecular Structure Analysis

The molecular structure of 8-methoxy-2-methyl-N-phenyl-4-quinolinamine and its derivatives has been studied through spectroscopic methods and theoretical calculations, providing insights into their geometric and electronic configurations. Spectroscopic characterization, including FT-IR, NMR, UV-vis, and DFT studies, has been employed to investigate the structural aspects of quinoline derivatives, elucidating their conformational preferences and electronic properties (Diwaker et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions that modulate their chemical properties. For instance, the regioselective bromination of 8-methoxyquinolines and subsequent palladium-catalyzed cross-coupling reactions enable the synthesis of variously substituted quinoline compounds. These reactions facilitate the introduction of diverse functional groups, expanding the chemical versatility and potential biological activity of these molecules (Trécourt et al., 1995).

Physical Properties Analysis

The physical properties of 8-methoxy-2-methyl-N-phenyl-4-quinolinamine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents present on the quinoline core. Analyzing the crystal structure of related compounds provides valuable information on the intermolecular interactions and stability of these molecules (Shahani et al., 2010).

Chemical Properties Analysis

The chemical properties of 8-methoxy-2-methyl-N-phenyl-4-quinolinamine, including reactivity, acidity/basicity, and electrophilic/nucleophilic characteristics, are determined by its molecular framework and electronic distribution. Studies on substituted quinolines provide insights into their protonation trends and basicity, which are essential for understanding their interaction with biological targets and reactivity in synthetic protocols (Dyablo et al., 2016).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Quinoline derivatives, including "8-methoxy-2-methyl-N-phenyl-4-quinolinamine," are synthesized through various chemical processes, demonstrating their utility in organic chemistry. For example, the synthesis of isoaaptamine analogues, which are known for their PKC inhibitory activity, involves a key intermediate that resembles the quinolinamine structure (Walz & Sundberg, 2000).

Antimalarial and Anti-infective Applications

- Certain 8-quinolinamines have shown potent antimalarial activities. For instance, a series of N8-(4-amino-1-methylbutyl)-5-alkoxy-4-ethyl-6-methoxy-8-quinolinamines demonstrated significant efficacy against drug-sensitive and drug-resistant malaria strains (Vangapandu et al., 2003).

Optical and Material Science Applications

- Methoxy-substituted quinoline derivatives have been investigated for their photoluminescent properties, with applications in materials science and optoelectronics. For example, aluminum and zinc complexes of substituted 2-styryl-8-quinolinols exhibited blue-green light emission, suggesting their potential use in organic light-emitting diodes (OLEDs) (Barberis & Mikroyannidis, 2006).

Biological Evaluation for Anti-infectives

- 8-Quinolinamines and their amino acid conjugates have been synthesized and evaluated as broad-spectrum anti-infectives, showing potent in vitro antimalarial, antileishmanial, and antimicrobial activities. This highlights the potential of quinolinamine derivatives in developing new therapeutic agents against various infections (Jain et al., 2018).

Antiparasitic Activities and Enantiomer Evaluation

- The antiparasitic activities and toxicities of individual enantiomers of 8-aminoquinoline derivatives were studied, with one enantiomer showing significantly lower toxicity and higher efficacy in animal models of malaria and pneumocystis pneumonia (Nanayakkara et al., 2008).

Orientations Futures

The future directions for “8-methoxy-2-methyl-N-phenyl-4-quinolinamine” and similar compounds could involve further exploration of their synthesis protocols and biological activities . Their potential as therapeutic agents for emerging drug-resistant parasites could be a promising area of research .

Propriétés

IUPAC Name |

8-methoxy-2-methyl-N-phenylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-12-11-15(19-13-7-4-3-5-8-13)14-9-6-10-16(20-2)17(14)18-12/h3-11H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNFZTBDRPVWQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-2-methyl-N-phenylquinolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-bromobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538210.png)

![1-(cis-4-aminocyclohexyl)-N-[(5-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5538218.png)

![2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5538222.png)

![N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5538240.png)

![2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B5538248.png)

![9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5538268.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5538275.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5538288.png)

![1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5538292.png)

![2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5538309.png)